molecular formula C16H19N3O2 B13048151 Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate CAS No. 2177258-60-3

Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate

Cat. No.: B13048151
CAS No.: 2177258-60-3
M. Wt: 285.34 g/mol
InChI Key: XNXFVYMNZLXNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-benzyl-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused imidazo-pyridine core with a benzyl substituent at position 5 and a methyl ester group at position 4. The compound’s molecular formula is C₁₇H₂₁N₃O₂, with a molecular weight of 299.37 g/mol (calculated from evidence-derived analogs) .

Properties

CAS No.

2177258-60-3

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 5-benzyl-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-18-11-17-13-10-19(9-12-6-4-3-5-7-12)15(8-14(13)18)16(20)21-2/h3-7,11,15H,8-10H2,1-2H3

InChI Key

XNXFVYMNZLXNQB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CC(N(C2)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate typically involves the alkylation or acylation of the secondary amine. This can be achieved by treating the precursor compound with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[4,5-c]pyridine core is shared among several pharmacologically active compounds. Below is a detailed comparison with analogs:

Structural and Functional Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity
Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate 5-Benzyl, 1-Methyl, 6-Methoxycarbonyl C₁₇H₂₁N₃O₂ 299.37 Not explicitly reported; inferred receptor-binding potential from structural analogs
PD123319 5-Diphenylacetyl, 1-[[4-(dimethylamino)-3-methylphenyl]methyl], 6-Carboxylate C₃₀H₃₃N₅O₃ 535.62 Angiotensin II type 2 receptor antagonist
Methyl 5-Boc-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-2-Carboxylate 5-tert-Butoxycarbonyl (Boc), 1-Methyl, 2-Methoxycarbonyl C₁₅H₂₂N₃O₄ 308.36 Intermediate in synthetic pathways (e.g., drug discovery)
Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate 5-tert-Butoxycarbonyl, 6-Hydroxymethyl, 1-Methyl C₁₃H₂₁N₃O₃ 267.32 Synthetic precursor; hydroxymethyl group enhances solubility

Key Differences and Implications

The methyl ester at position 6 (vs. free carboxylate in PD123319) likely reduces polarity, impacting solubility and metabolic stability .

Synthetic Utility :

  • The Boc-protected analog serves as a stable intermediate for further functionalization, whereas the hydroxymethyl derivative offers a handle for conjugation or derivatization.

Pharmacological Relevance :

  • PD123319 demonstrates selective angiotensin II type 2 receptor antagonism, suggesting that structural modifications in the target compound could modulate selectivity for related receptors .

Research Findings and Mechanistic Insights

  • Receptor Interactions : Compounds with the imidazo[4,5-c]pyridine scaffold, such as PD123319, exhibit high affinity for angiotensin receptors, implicating the core structure in G-protein-coupled receptor (GPCR) modulation .
  • Metabolic Stability : Ester derivatives (e.g., methyl or tert-butyl esters) are often employed to improve pharmacokinetic profiles by delaying hydrolysis to active carboxylic acids .

Biological Activity

Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is known to modulate the activity of enzymes and receptors associated with critical biological pathways.

Potential Targets:

  • GABA Receptors : The compound may enhance GABAergic transmission, leading to anxiolytic effects.
  • Enzymes : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that this compound has notable activity against several human cancer cell lines.

CompoundCell LineIC50 Value (µM)
Methyl 5-Benzyl...A549 (lung carcinoma)0.8
Methyl 5-Benzyl...MCF7 (breast carcinoma)0.6
Methyl 5-Benzyl...HeLa (cervical carcinoma)0.9

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on different cancer cell lines. The findings indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.
  • Antimicrobial Efficacy :
    • Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively and could serve as a lead compound for developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.